

# A Comprehensive Technical Review on the Bioactivity of 4-O-p-Coumaroylquinic Acid

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## Compound of Interest

Compound Name: 4-O-p-Coumaroylquinic acid

Cat. No.: B15595745

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## Introduction

**4-O-p-Coumaroylquinic acid** is a natural phenolic compound belonging to the hydroxycinnamic acid derivatives. It is an ester formed from p-coumaric acid and quinic acid.<sup>[1]</sup> Found in various plant sources such as fruits, vegetables, and coffee, this class of compounds has garnered attention for its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and antimicrobial properties.<sup>[1]</sup> This technical guide provides a detailed review of the available scientific literature on the bioactivity of **4-O-p-coumaroylquinic acid** and its parent compound, p-coumaric acid. Due to the limited specific data on **4-O-p-coumaroylquinic acid**, this review extrapolates potential bioactivities and mechanisms from studies on closely related compounds, providing a foundational resource for researchers, scientists, and professionals in drug development.

## Chemical Structure

- IUPAC Name: (1 $\alpha$ ,3R,4 $\alpha$ ,5R)-1,3,5-Trihydroxy-4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]cyclohexanecarboxylic acid<sup>[1]</sup>
- Molecular Formula: C<sub>16</sub>H<sub>18</sub>O<sub>8</sub><sup>[1]</sup>
- Molecular Weight: 338.31 g/mol <sup>[1]</sup>

## Antioxidant Activity

The antioxidant properties of hydroxycinnamic acids are primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them.[2] The presence of an unsaturated bond in the side chain is also considered vital for this activity.[2]

## Quantitative Data

While specific quantitative antioxidant data for **4-O-p-coumaroylquinic acid** is scarce in the reviewed literature, data from its parent compound, p-coumaric acid, and a related compound, 4-O-caffeoylquinic acid, provide valuable insights.

Compound	Assay	IC50 / SC50 Value	Reference Compound	IC50 of Reference	Reference
p-Coumaric Acid	Lipid Peroxidation	71.2% inhibition at 45 µg/mL	BHA, BHT, α-tocopherol, Ascorbic acid	66.8%, 69.8%, 64.5%, 59.7% inhibition	[3]
4-O-Caffeoylquinic Acid	DPPH Radical Scavenging	11.41 ± 0.48 µg/mL	-	-	[4]

BHA: Butylated hydroxyanisole, BHT: Butylated hydroxytoluene

## Experimental Protocols

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is colorless or pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

- Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mmol L<sup>-1</sup>) is prepared.[5]
- Procedure:

- Various concentrations of the test compound (**4-O-p-coumaroylquinic acid**) are prepared in a suitable solvent (e.g., methanol).
- An aliquot of the test compound solution is mixed with the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
- The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[5]
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula:  $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ . [6] The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.[6]

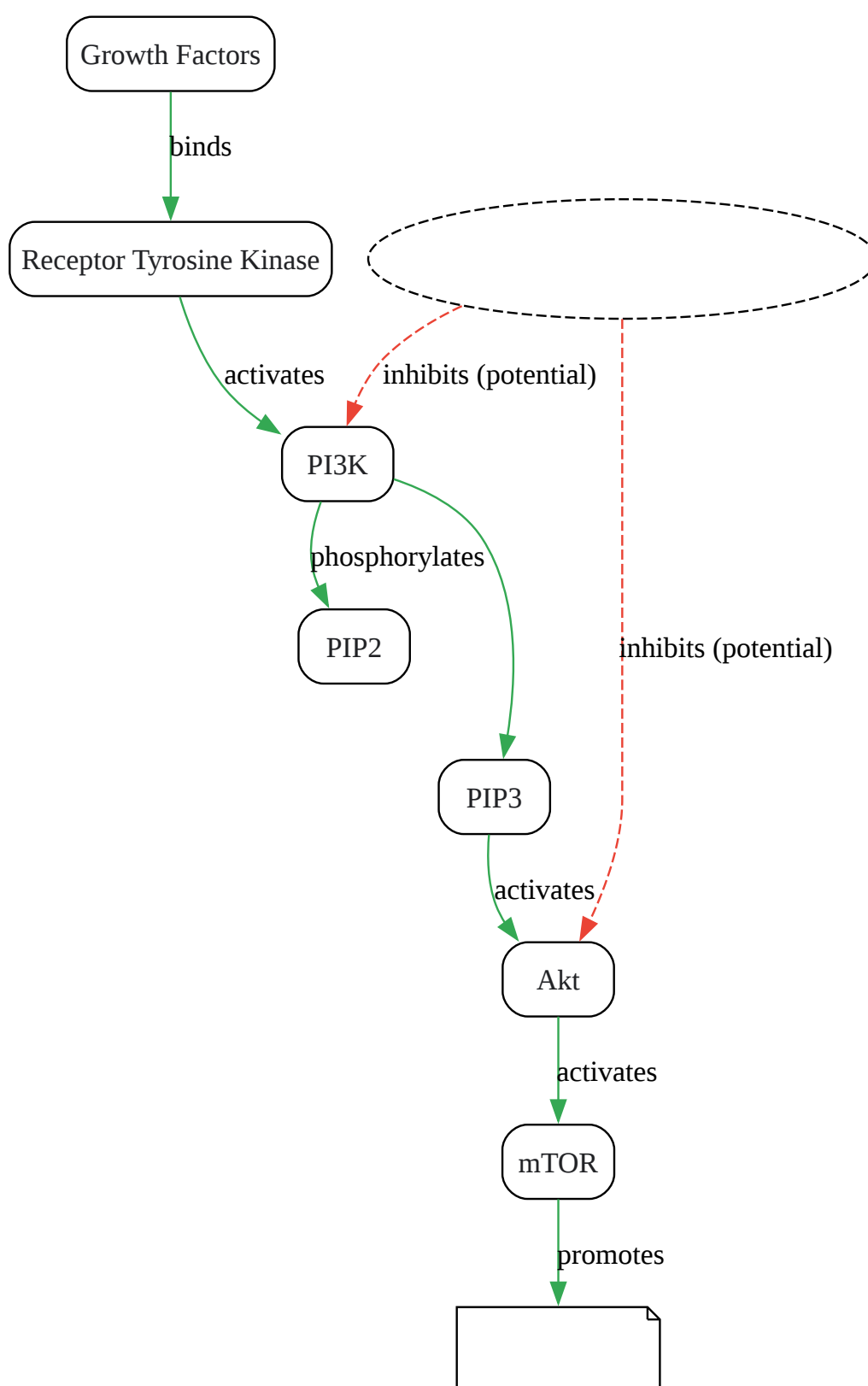
#### ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

- Reagent Preparation: The ABTS radical cation is generated by reacting ABTS solution with an oxidizing agent like potassium persulfate. The resulting blue-green ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
- Procedure:
  - Various concentrations of the test compound are prepared.
  - An aliquot of the test compound is mixed with the ABTS•+ solution.
  - The mixture is incubated at room temperature for a set time.
  - The decrease in absorbance is measured at approximately 734 nm.

- Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow for In Vitro Antioxidant Assays



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